beta-Glucosamine, tetraacetate, hydrochloride

Catalog No.
S775006
CAS No.
10034-20-5
M.F
C14H22ClNO9
M. Wt
383.78 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Glucosamine, tetraacetate, hydrochloride

CAS Number

10034-20-5

Product Name

beta-Glucosamine, tetraacetate, hydrochloride

IUPAC Name

(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate;hydrochloride

Molecular Formula

C14H22ClNO9

Molecular Weight

383.78 g/mol

InChI

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H

InChI Key

BQLUYAHMYOLHBX-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Synonyms

2-Amino-2-deoxy-β-D-glucopyranose 1,3,4,6-Tetraacetate Hydrochloride; NSC 82044;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl

Beta-glucosamine, tetraacetate, hydrochloride (also known as 1,3,4,6-Tetra-O-acetyl-beta-D-glucosamine hydrochloride) is a derivative of glucosamine, a naturally occurring amino sugar found in the chitin of insects and crustaceans, and in glycosaminoglycans, essential components of cartilage in humans []. This specific molecule has four acetyl groups attached to the hydroxyl groups on the glucosamine ring, and a hydrochloride salt is formed.

The significance of this compound lies in its potential role as a research tool. Studies suggest it may act as a metabolic inhibitor of cellular membrane glycoconjugates []. These are complex molecules involved in various cellular processes, and understanding their metabolism is crucial in areas like cancer research.


Molecular Structure Analysis

The key feature of the molecule is the glucosamine ring, a six-membered structure with five carbon atoms and one nitrogen atom. Four of the hydroxyl groups (OH) on the ring are replaced with acetyl groups (COCH3), giving it a tetra-acetylated structure []. A hydrochloride group (HCl) is attached, forming a salt.


Chemical Reactions Analysis

  • Synthesis: The synthesis pathway for this compound is not readily available in scientific literature. However, it likely involves the acetylation of glucosamine hydrochloride with acetic anhydride under specific conditions.
  • Decomposition: Under strong acidic or basic conditions, the molecule may undergo hydrolysis, breaking the bonds between the acetyl groups and the glucosamine ring, regenerating glucosamine hydrochloride and releasing acetic acid.

Physical And Chemical Properties Analysis

  • Physical state: Likely a white crystalline solid at room temperature.
  • Melting point: Expected to be high due to the presence of multiple acetyl groups.
  • Boiling point: Decomposes before boiling.
  • Solubility: Presumed to be moderately soluble in water due to the presence of the hydrochloride group, but less soluble in organic solvents compared to non-acetylated glucosamine.
  • Stability: The molecule may be relatively stable under neutral conditions, but susceptible to hydrolysis in acidic or basic environments.

The specific mechanism of action of beta-glucosamine, tetraacetate, hydrochloride remains unclear. However, the research suggests it might act as a metabolic inhibitor of cellular membrane glycoconjugates []. These are complex sugar molecules attached to proteins or lipids on the cell surface. They play a role in cell signaling, adhesion, and migration. By inhibiting their metabolism, the compound could potentially affect various cellular processes. More research is needed to elucidate the exact mechanism.

Synthesis and Characterization:

Beta-Glucosamine, tetraacetate, hydrochloride (β-GlcNAc-4Ac-HCl) is a derivative of β-glucosamine, a naturally occurring amino sugar. It is synthesized by reacting β-glucosamine with acetic anhydride in the presence of a catalyst, followed by treatment with hydrochloric acid. The resulting product is a white crystalline solid with a melting point of 216-221 °C. [, ]

Potential Applications in Glycoscience:

β-GlcNAc-4Ac-HCl has potential applications in various areas of glycoscience, including:

  • Glycosidase inhibitors: The molecule's structure resembles the natural substrate of certain glycosidases, enzymes that break down glycosidic bonds in carbohydrates. By mimicking the natural substrate, β-GlcNAc-4Ac-HCl may act as an inhibitor, potentially useful in studying glycosidase function and developing therapeutic agents for diseases related to glycosidase activity. []
  • Glycan labeling: The presence of four acetyl groups on the molecule can serve as attachment points for various functional groups, such as fluorescent dyes or biotin tags. This allows for the labeling of glycans (carbohydrate chains) for their visualization and detection in biological systems. [, ]
  • Synthesis of complex carbohydrates: β-GlcNAc-4Ac-HCl can be used as a building block in the synthesis of complex carbohydrates, such as those found in bacterial cell walls and certain glycoproteins. This can be valuable for studying the structure and function of these molecules and developing new carbohydrate-based materials. []

Current Research and Future Directions:

  • Exploring its inhibitory activity against specific glycosidases to understand its potential as a therapeutic agent.
  • Developing new methods for its conjugation with different functional groups for efficient glycan labeling and manipulation.
  • Utilizing it as a building block for the synthesis of complex carbohydrates with defined structures and functionalities.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

383.0983090 g/mol

Monoisotopic Mass

383.0983090 g/mol

Heavy Atom Count

25

Dates

Modify: 2023-09-14

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